molecular formula C11H17N B1354428 1-Phenyl-pentylamine CAS No. 61501-03-9

1-Phenyl-pentylamine

Cat. No.: B1354428
CAS No.: 61501-03-9
M. Wt: 163.26 g/mol
InChI Key: LQUVVWBTBOYJAU-UHFFFAOYSA-N
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Description

1-Phenyl-pentylamine is an organic compound belonging to the class of amines It features a phenyl group attached to a pentylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyl-pentylamine can be synthesized through several methods. One common approach involves the reductive amination of phenylacetone with ammonia and hydrogen in the presence of a catalyst. Another method includes the reaction of phenylacetonitrile with hydrogen in the presence of a metal catalyst.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reductive amination processes. These processes typically use high-pressure hydrogenation reactors and metal catalysts such as palladium or platinum to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-pentylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate

Properties

IUPAC Name

1-phenylpentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-2-3-9-11(12)10-7-5-4-6-8-10/h4-8,11H,2-3,9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQUVVWBTBOYJAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90475945
Record name 1-PHENYL-PENTYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90475945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61501-03-9
Record name 1-PHENYL-PENTYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90475945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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